molecular formula C13H15N3O3 B2610888 1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole CAS No. 1260379-29-0

1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole

Cat. No.: B2610888
CAS No.: 1260379-29-0
M. Wt: 261.281
InChI Key: FTVWTQAYFWZQFK-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole is an organic compound with the molecular formula C13H15N3O3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with 2-nitrophenol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Substitution: Sodium hydride or potassium carbonate can be used as bases in substitution reactions.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for reduction reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Substitution: Formation of various substituted pyrazoles.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: Lacks the nitrophenoxy group, resulting in different chemical and biological properties.

    4-[(2-nitrophenoxy)methyl]-1H-pyrazole: Lacks the ethyl and methyl groups, which may affect its reactivity and applications.

Uniqueness

1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole is unique due to the presence of both the ethyl and methyl groups on the pyrazole ring and the nitrophenoxy group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-15-8-11(10(2)14-15)9-19-13-7-5-4-6-12(13)16(17)18/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVWTQAYFWZQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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